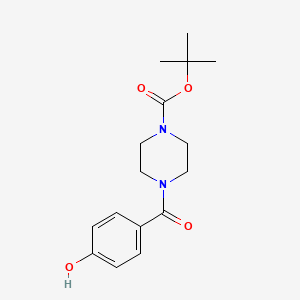
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene is represented by the InChI code: 1S/C8H8F2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 174.15 . The compound is stored at temperatures between 2-8°C .Mecanismo De Acción
The mechanism of action of 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which can increase the reactivity of the molecules it interacts with. This increased reactivity can lead to a range of different reactions, depending on the nature of the molecules it interacts with.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the compound can interact with a range of biological molecules, including DNA and proteins. It has also been shown to have an effect on the activity of enzymes, which can lead to changes in the metabolism of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene in laboratory experiments include its low toxicity, low vapor pressure, and its ability to interact with a range of biological molecules. Its low boiling point also makes it ideal for use in a variety of reactions. However, the compound is also highly reactive, which can lead to unwanted side reactions.
Direcciones Futuras
There are a number of potential future directions for research involving 1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene. One area of research is to further understand the mechanism of action of the compound and the biochemical and physiological effects it has on cells. Another potential area of research is to explore the use of this compound in the synthesis of pharmaceuticals and other chemicals. Finally, further research could be conducted on the use of this compound as a catalyst in polymer synthesis.
Métodos De Síntesis
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene can be synthesized using a variety of methods. The most common method is a two-step reaction involving the reaction of 1,4-difluorobenzene with 2-methoxy-2-methylpropan-1-ol in the presence of a base. This reaction produces the desired product in high yields. Other methods of synthesis include the use of a Friedel-Crafts alkylation reaction, a Grignard reaction, and a Beckmann rearrangement.
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-(methoxymethoxy)-3-methylbenzene has a range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of fluorinated compounds. It is also used as a catalyst in the synthesis of polymers and as a solvent for a variety of reactions. This compound has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
1,4-difluoro-2-(methoxymethoxy)-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6-7(10)3-4-8(11)9(6)13-5-12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYOHTZNTLPHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OCOC)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)

![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)









